molecular formula C16H15N3O4S B5890028 2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide

2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5890028
M. Wt: 345.4 g/mol
InChI Key: VTYSUWXKYYUEIQ-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H14N2O4S. This compound is part of the benzamide family and contains a nitrophenyl group, a methoxy group, and a carbamothioyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.

    Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, methoxylation, and carbamothioylation processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group may also play a role in modulating biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide
  • 2-methoxy-3-methyl-N-[(2-nitrophenyl)carbamothioyl]benzamide
  • 2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamoyl]benzamide

Uniqueness

2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-5-3-8-13(14(10)23-2)15(20)18-16(24)17-11-6-4-7-12(9-11)19(21)22/h3-9H,1-2H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYSUWXKYYUEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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